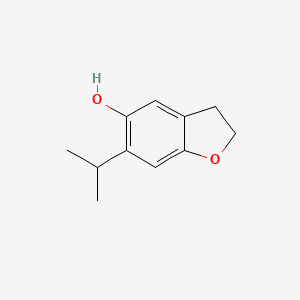
5-Hydroxy-Des-5-Methoxy Bosutinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-Des-5-Methoxy Bosutinib is a derivative of Bosutinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). This compound is characterized by the replacement of a methoxy group with a hydroxy group in the Bosutinib structure, which may influence its pharmacological properties and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-Des-5-Methoxy Bosutinib typically involves multiple steps starting from 3-methoxy-4-hydroxybenzoic acid. The process includes esterification, alkylation, nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reagents and conditions to ensure the correct formation of intermediates and the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on yield improvement, cost reduction, and ensuring the purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-Des-5-Methoxy Bosutinib undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the nitro groups present in the intermediates.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines .
Aplicaciones Científicas De Investigación
5-Hydroxy-Des-5-Methoxy Bosutinib has a wide range of applications in scientific research:
Chemistry: It serves as a reference material and intermediate in the synthesis of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-Des-5-Methoxy Bosutinib involves the inhibition of tyrosine kinases, particularly the BCR-ABL kinase, which is implicated in the pathogenesis of CML. The compound also inhibits Src-family kinases, including Src, Lyn, and Hck . By blocking these kinases, it interferes with the signaling pathways that promote cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Bosutinib: The parent compound, known for its efficacy in treating CML.
Dasatinib: Another tyrosine kinase inhibitor used in CML treatment.
Imatinib: The first-generation tyrosine kinase inhibitor for CML.
Comparison: 5-Hydroxy-Des-5-Methoxy Bosutinib is unique due to the presence of a hydroxy group instead of a methoxy group, which may alter its binding affinity and specificity towards target kinases. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Bosutinib .
Propiedades
Fórmula molecular |
C25H27Cl2N5O3 |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30) |
Clave InChI |
YYESZVWUYKQMLK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)



![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
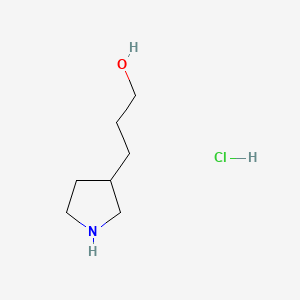
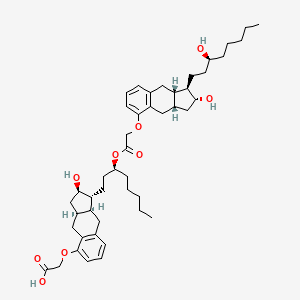

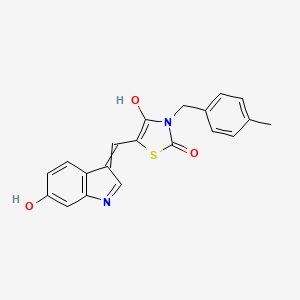
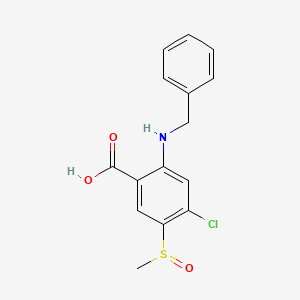
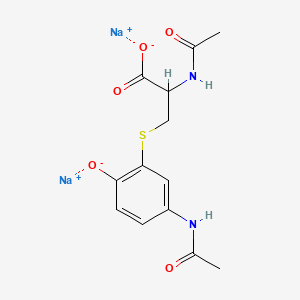
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)
